
4-fluoro-N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 4-fluoro-N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide is a chemical entity that appears to be related to a class of compounds with potential anti-inflammatory and anti-cancer properties. While the specific compound is not directly mentioned in the provided papers, the related structures and activities suggest that it may have similar pharmacological characteristics.
Synthesis Analysis
The synthesis of related compounds involves multi-step processes. For instance, the synthesis of 4-(5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzohydrazide, a compound with a similar oxadiazole core and methoxyphenyl substituent, was achieved through a three-step process starting with 2-methoxybenzohydrazide, forming a hydrazone intermediate, followed by cyclization to the oxadiazole, and finally treatment with hydrazine hydrate to afford the final product . This suggests that the synthesis of 4-fluoro-N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide could potentially follow a similar synthetic route with appropriate modifications to introduce the fluoro and benzamide groups.
Molecular Structure Analysis
The molecular structure of compounds within this class is characterized by the presence of a 1,3,4-oxadiazol ring, which is a five-membered heterocyclic compound containing two nitrogen atoms and one oxygen atom. This ring is often linked to various aromatic systems, such as phenyl or methoxyphenyl groups, which can influence the compound's biological activity .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds typically include cyclization steps to form the oxadiazole ring and subsequent reactions to introduce additional functional groups. For example, the synthesis of substituted N-[4(5-Methyl/phenyl-1,3,4-oxadiazol-2-yl)-3,6-dihydropyridin-1(2H)-yl]benzamide/benzene sulfonamides involved a reduction step using sodium borohydride . These reactions are crucial for creating the desired molecular complexity and for the potential biological activity of the final compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their molecular structures. The presence of the oxadiazole ring and various substituents like methoxy or fluoro groups can affect properties such as lipophilicity, which in turn can impact the compound's bioavailability and metabolic stability. For instance, modifications in the structure of a related compound led to a decrease in lipophilicity by 1.2 log D units, resulting in improved bioavailability and a better toxicological profile . These properties are essential for the development of a compound as a potential therapeutic agent.
Applications De Recherche Scientifique
Alzheimer's Disease Research
4-Fluoro-N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide, as a molecular imaging probe, has been utilized in Alzheimer's disease (AD) research. A study by Kepe et al. (2006) employed this compound in combination with positron emission tomography (PET) to quantify serotonin 1A (5-HT1A) receptor densities in the brains of Alzheimer's disease patients. This research demonstrated significant decreases in 5-HT1A receptor densities in both the hippocampi and raphe nuclei of AD patients, correlating with the severity of clinical symptoms (Kepe et al., 2006).
Compulsive Food Consumption
The compound has also found application in studying compulsive food consumption. Piccoli et al. (2012) investigated the role of orexin-1 receptor mechanisms in binge eating in rats, utilizing a compound structurally related to 4-fluoro-N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide. This study provided insights into the neurochemical pathways of compulsive eating, suggesting potential pharmacological treatments for eating disorders (Piccoli et al., 2012).
Anticancer Evaluation
In cancer research, derivatives of 1,3,4-oxadiazole, including compounds similar to 4-fluoro-N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide, have been synthesized and evaluated for their anticancer properties. Salahuddin et al. (2014) conducted in vitro evaluations on various cancer cell lines, identifying compounds with significant activity against breast cancer (Salahuddin et al., 2014).
Antimicrobial and Antitubercular Agents
Shingare et al. (2018) synthesized a series of isoxazole clubbed 1,3,4-oxadiazole derivatives, which showed promising antimicrobial and antitubercular activity. This research highlights the potential of such compounds in developing new antimicrobial agents (Shingare et al., 2018).
Neurological Research
In the field of neurology, derivatives of 4-fluoro-N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide have been explored for studying cannabinoid receptors in the brain using PET imaging. This research has implications for understanding various neurological conditions (Katoch-Rouse et al., 2003).
Propriétés
IUPAC Name |
4-fluoro-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FN3O3/c1-22-13-8-4-11(5-9-13)15-19-20-16(23-15)18-14(21)10-2-6-12(17)7-3-10/h2-9H,1H3,(H,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYEOEQNWKWVZFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-fluoro-N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

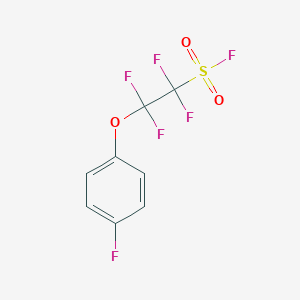

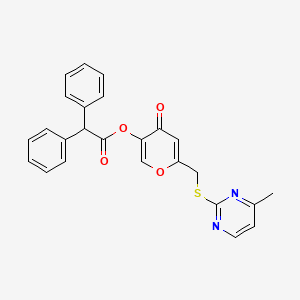
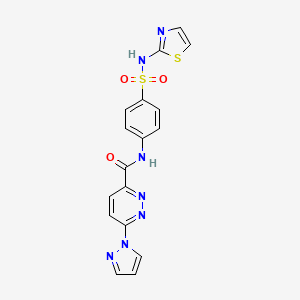
![5-[1-(ethylsulfonyl)piperidin-3-yl]-4-(4-methylbenzyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B2514573.png)
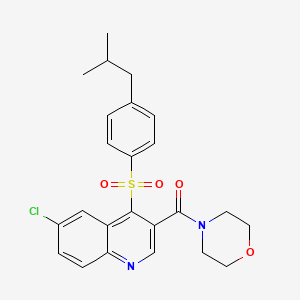
![4-[2-(1,3-Benzodioxol-5-yloxy)propanoyl]-1-(5-fluoropyrimidin-2-yl)piperazin-2-one](/img/structure/B2514577.png)

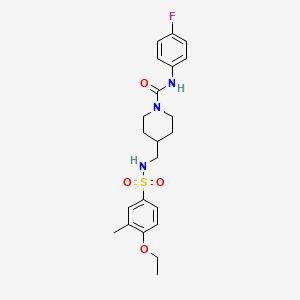

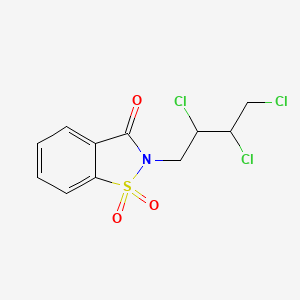
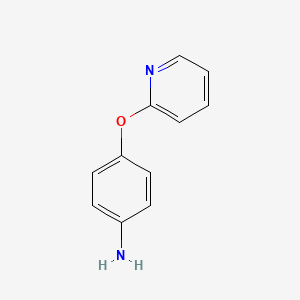
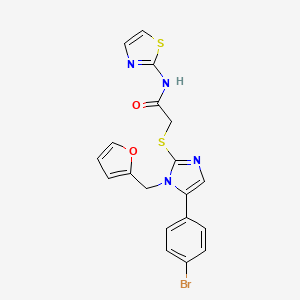
![2-(9H-Fluoren-9-ylmethoxycarbonyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-8-carboxylic acid](/img/structure/B2514588.png)